4-((Fluoromethyl)thio)phenol
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Overview
Description
4-((Fluoromethyl)thio)phenol is an organosulfur compound with the molecular formula C7H7FOS. It is characterized by the presence of a fluoromethylthio group attached to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods to synthesize 4-((Fluoromethyl)thio)phenol involves the reaction of 4-fluorobenzenesulfonyl chloride with sodium hydrogen sulfite solution to form sodium 4-fluorobenzenesulfinate. This intermediate is then reduced with sulfur dioxide to produce 4,4’-difluorodiphenyl disulfide, which is subsequently reacted with sodium borohydride in a water-miscible inert organic solvent to yield this compound .
Industrial Production Methods
The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-((Fluoromethyl)thio)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: The fluoromethylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophenol derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
4-((Fluoromethyl)thio)phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-((Fluoromethyl)thio)phenol involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also undergo oxidation and reduction reactions, affecting cellular redox states and signaling pathways. The specific molecular targets and pathways involved depend on the context of its use, such as in biological systems or industrial applications .
Comparison with Similar Compounds
Similar Compounds
Thiophenol: An organosulfur compound with a similar structure but without the fluoromethyl group.
4-Fluorothiophenol: Similar to 4-((Fluoromethyl)thio)phenol but lacks the methyl group.
Phenol: The parent compound without any sulfur or fluorine substituents
Uniqueness
This compound is unique due to the presence of both fluorine and sulfur in its structure. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications .
Properties
Molecular Formula |
C7H7FOS |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
4-(fluoromethylsulfanyl)phenol |
InChI |
InChI=1S/C7H7FOS/c8-5-10-7-3-1-6(9)2-4-7/h1-4,9H,5H2 |
InChI Key |
NSECDTUFSNQNAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)SCF |
Origin of Product |
United States |
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